Climacostol

Anticancer In Vivo Pharmacology Melanoma

Climacostol is the only research-grade resorcinolic lipid with confirmed (Z)-stereochemistry essential for anticancer activity. Unlike generic alkylresorcinols, it induces p53-dependent apoptosis and selectively impairs autophagy in committed cancer cells. Its Cu(II)-activated pro-oxidant mechanism enables targeted prodrug design. Ideal for melanoma and resistant-tumor programs. High-purity material available now.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 253158-28-0
Cat. No. B135178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClimacostol
CAS253158-28-0
Synonyms5-(2Z)-2-Nonen-1-yl-1,3-benzenediol;  5-(2Z)-2-Nonenyl-1,3-benzenediol; 
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCCCCCCC=CCC1=CC(=CC(=C1)O)O
InChIInChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-9-13-10-14(16)12-15(17)11-13/h7-8,10-12,16-17H,2-6,9H2,1H3/b8-7-
InChIKeyVKWFGJNPZKSIEL-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Climacostol (CAS 253158-28-0): A Ciliate-Derived Resorcinolic Lipid with Documented Anticancer and Antimicrobial Activities


Climacostol (5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol) is a secondary metabolite belonging to the class of resorcinolic lipids, originally isolated from the freshwater ciliated protozoan *Climacostomum virens* [1]. Its chemical structure is defined by a 1,3-dihydroxybenzene core substituted at the 5-position with a (2Z)-non-2-en-1-yl side chain [2]. Over two decades of research have established its broad bioactivity profile, including antimicrobial, antiparasitic, and antitumor effects, with particular promise shown in anticancer applications through mechanisms involving apoptosis induction and autophagy modulation [1].

Structural Determinants of Climacostol Differentiation: Why Analogs and Class-Level Compounds Are Not Direct Substitutes


In the resorcinolic lipid class, even minor structural variations can profoundly alter biological activity and target selectivity. Direct comparative studies have demonstrated that modifications to the aromatic ring or the saturation state of the aliphatic side chain significantly impact potency and mechanism of action. For instance, the introduction of a methyl group (as in analog AN1) enhances antimicrobial toxicity, while an additional hydroxyl group (as in analog AN2) can change the mode of cell death in protists [1]. Furthermore, the naturally occurring (Z)-configuration of the double bond in climacostol is critical, as synthetic preparations containing the (E)-isomer exhibit reduced anticancer activity [2]. These findings underscore that generic substitution with other alkylresorcinols or climacostol analogs without precise structural and stereochemical equivalence is likely to yield unpredictable or suboptimal results in research and industrial applications.

Quantitative Evidence for Climacostol Differentiation: Direct Comparator Data for Informed Scientific Procurement


In Vivo Antitumor Efficacy: Persistent Tumor Growth Inhibition in a Melanoma Allograft Model

Climacostol demonstrates significant and persistent antitumor activity in vivo. In a B16-F10 mouse melanoma allograft model, intra-tumoral injections of climacostol resulted in a persistent inhibition of tumor growth rate compared to vehicle-treated controls [1]. This in vivo efficacy is a key differentiator, as it validates the compound's activity beyond in vitro cytotoxicity and establishes a proof-of-concept for its potential as a pro-apoptotic agent in complex biological systems [1].

Anticancer In Vivo Pharmacology Melanoma

Selectivity Profile: Differential Cytotoxicity Between Tumor and Non-Tumor Cells

A critical feature for an anticancer agent is its selectivity for malignant cells over healthy tissue. In a comparative study, climacostol exhibited a favorable selectivity profile. While it effectively inhibited the growth of A431 human squamous carcinoma cells and HL60 promyelocytic leukemia cells, non-tumor EA.hy926 endothelial cells proved significantly more resistant to the toxin [1]. This differential cytotoxicity suggests a therapeutic window, distinguishing it from less selective cytotoxic agents.

Cytotoxicity Selectivity Cancer Research

Mechanism of Action: Potent and Selective Impairment of Autophagy in Apoptotic Tumor Cells

Climacostol's mechanism involves a unique dual modulation of cell death pathways. It has been shown to potently and selectively impair autophagy in multiple tumor cells that are committed to die by apoptosis [1]. This is a significant mechanistic differentiator, as it targets a pro-survival pathway (autophagy) that often compromises the efficacy of standard cytotoxic agents, thereby enhancing its pro-apoptotic effect. This specific functional profile may not be shared by structurally related alkylresorcinols.

Autophagy Apoptosis Mechanism of Action

Pro-Oxidant Mechanism: Copper(II)-Dependent DNA Damage

Climacostol's anticancer activity is linked to a pro-oxidant mechanism. Studies have demonstrated that in the presence of Cu(II) ions, climacostol induces plasmid DNA strand breakage and eukaryotic DNA damage through the generation of reactive oxygen species (ROS) [1]. This copper-dependent mechanism is a notable feature that distinguishes it from other resorcinolic lipids that may not require this specific metal ion cofactor for their genotoxic effects, offering a distinct pathway for inducing cancer cell death.

DNA Damage Pro-oxidant Anticancer Mechanism

Antimicrobial Spectrum: Comparable Activity Against Gram-Positive Bacteria and *Candida*

The antimicrobial activity of climacostol has been benchmarked against its alkyl and alkynyl derivatives. Against a panel of bacterial and fungal pathogens, climacostol and its derivatives exhibited comparable activity, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values ranging from 8 to 32 mg/L against Gram-positive bacteria and *Candida* species [1]. This data indicates that the parent compound's antimicrobial efficacy is on par with its synthetic derivatives, and it is specifically effective against this subset of pathogens, while showing no significant effect against Gram-negative species [1].

Antimicrobial MIC MBC

Validated Application Scenarios for Climacostol in Scientific Research and Preclinical Development


Lead Compound for Melanoma and p53-Dependent Cancer Therapeutics

Based on demonstrated in vivo antitumor efficacy in a B16-F10 melanoma allograft model [4] and its mechanism of action that upregulates the p53 signaling network [2], climacostol is a high-value lead compound for research programs focused on melanoma and other cancers with functional p53 pathways. Its ability to induce apoptosis and impair autophagy makes it particularly suitable for investigating combination therapies or novel treatment strategies for resistant tumors [4].

Chemical Probe for Investigating Autophagy-Apoptosis Crosstalk

Climacostol serves as a precise chemical probe for dissecting the interplay between autophagy and apoptosis. Its unique property of potently and selectively impairing autophagy in cells already committed to apoptosis [4] provides a powerful tool for researchers to study the regulatory mechanisms that govern these critical cellular processes in cancer and other diseases. This is a specific, mechanism-driven application not easily addressed with other generic compounds.

Reference Standard for Antimicrobial Susceptibility Testing of Resorcinolic Lipids

With its well-characterized antimicrobial profile against Gram-positive bacteria and *Candida* species (MIC/MBC 8-32 mg/L) [4], climacostol can be utilized as a reference standard in antimicrobial research. Its consistent and comparable activity to its derivatives makes it a reliable benchmark for evaluating the potency of newly synthesized resorcinolic lipid analogs or for studying structure-activity relationships in this compound class [4].

Scaffold for Copper(II)-Dependent Pro-Oxidant Drug Design

The demonstrated pro-oxidant mechanism of climacostol, which is specifically activated in the presence of Cu(II) ions to induce DNA damage [4], positions it as an attractive scaffold for designing targeted anticancer agents. This property is particularly relevant for exploiting the elevated copper levels often found in tumor microenvironments, providing a rationale for developing selective, conditionally-activated prodrugs based on the climacostol core structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Climacostol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.